Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

(2H-1,3-Benzodioxol-5-yl)boronzuur is een organoboriumverbinding met de molecuulformule C₇H₇BO₄. Deze verbinding wordt veel gebruikt als bouwsteen in Suzuki-Miyaura-koppelingsreacties vanwege de stabiele boronic acid-groep, die een efficiënte cross-coupling met arylhalogeniden mogelijk maakt. Het benzodioxool-functie biedt aanvullende chemische functionaliteit, wat nuttig is in de synthese van complexere moleculen, zoals farmaceutische tussenproducten of materialen voor organische elektronica. De verbinding is stabiel onder standaard laboratoriumomstandigheden en kan worden opgeslagen bij kamertemperatuur, mits beschermd tegen vocht. Zuiverheid en consistentie zijn cruciaal voor reproduceerbare resultaten in synthetische toepassingen.
(2H-1,3-benzodioxol-5-yl)boronic acid structure
94839-07-3 structure
Product Name:(2H-1,3-benzodioxol-5-yl)boronic acid
CAS-nummer:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
Update Time:2025-06-22

(2H-1,3-benzodioxol-5-yl)boronic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[d][1,3]dioxol-5-ylboronic acid
    • 3,4-Methylenedioxyphenylboronic acid
    • 3,4-(Methylenedioxy)benzeneboronic acid
    • 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
    • 1,3-Benzodioxol-5-ylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
    • 1,3-Benzodioxole-5-boronic acid
    • 3,4
    • 3,4-Methylenedioxybenzeneboronic acid
    • BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
    • Methylcyclopentadiene diMer
    • 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
    • 3,4-Methylenedioxyphenyl boronic acid
    • Boronic acid, 1,3-benzodioxol-5-yl-
    • (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
    • 5-benzo[d][1,3]dioxole boronic acid
    • (3,4-methylenedioxyphenyl)boronic acid
    • 3,4-Methylenedioxyphenylboronic a
    • B-1,3-Benzodioxol-5-ylboronic acid (ACI)
    • Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
    • (1,3-Benzodioxol-5-yl)boronic acid
    • (Benzodioxol-5-yl)boronic acid
    • 1,3-Benzodioxolan-5-ylboronic acid
    • (1,3-dioxaindan-5-yl)boronic acid
    • (3,4-methylenedioxy)benzeneboronic acid
    • AKOS009159266
    • AB07960
    • BP-11813
    • Z381540928
    • GS-6344
    • DB-010505
    • 3,4-(methylenedioxy) phenylboronic acid
    • SCHEMBL30231
    • benzo[1,3]dioxol-5-yl-boronic acid
    • CS-W003981
    • (3,4-methylenedioxyphenyl)-boronic acid
    • 3,4-methylenedioxyphenyl-boronic acid
    • EN300-212504
    • SY014778
    • Q-102220
    • BENZO[1,3]DIOXOLE-5-BORONIC ACID
    • 2H-1,3-benzodioxol-5-ylboronic acid
    • Benzo[d][1,3]dioxol-5-ylboronicacid
    • M2035
    • 3,4-methylenedioxy-phenyl boronic acid
    • DTXSID10370261
    • 3,4-methylene dioxyphenylboronic acid
    • 4-methylenedioxyphenylboronic acid
    • CHEMBL141313
    • A22896
    • MFCD01009695
    • 5-benzo[1,3]dioxolylboronic acid
    • 1,3-benzodioxol-5-yl boronic acid
    • 94839-07-3
    • 3,4-methylenedioxybenzene boronic acid
    • BDBM50067897
    • RARECHEM AH PB 0145
    • TIMTEC-BB SBB003898
    • 3,4-Methylenedioxyphenylboroni
    • (2H-1,3-benzodioxol-5-yl)boronic acid
    • MDL: MFCD01009695
    • Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
    • InChI-sleutel: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
    • LACHT: OB(C1C=C2C(OCO2)=CC=1)O
    • BRN: 5523347

Berekende eigenschappen

  • Exacte massa: 166.04400
  • Monoisotopische massa: 166.044
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 164
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 58.9

Experimentele eigenschappen

  • Kleur/vorm: 固体
  • Dichtheid: 1.423
  • Smeltpunt: 224-229 °C (lit.)
  • Kookpunt: 347.3±52.0℃ at 760 mmHg
  • Vlampunt: 163.867℃
  • PSA: 58.92000
  • LogboekP: -0.90490
  • Oplosbaarheid: 未确定
  • pka: 8.48±0.20(Predicted)

(2H-1,3-benzodioxol-5-yl)boronic acid Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S37/39-S26
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Store at room temperature
  • Risicozinnen:R36/37/38

(2H-1,3-benzodioxol-5-yl)boronic acid Douanegegevens

  • HS-CODE:2932999099
  • Douanegegevens:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2H-1,3-benzodioxol-5-yl)boronic acid Prijsmeer >>

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(2H-1,3-benzodioxol-5-yl)boronic acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8
Referentie
An Easy Route to (Hetero)arylboronic Acids
Erb, William; Hellal, Akila; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Chemistry - A European Journal, 2014, 20(22), 6608-6612

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; Baumann, Andreas N. ; Boser, Florian; Mueller, Nicolas; Matz, Florian; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology
Seganish, W. Michael; Handy, Christopher J.; DeShong, Philip, Journal of Organic Chemistry, 2005, 70(22), 8948-8955

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ;  3 h, 40 °C
Referentie
Process for preparing organic boronic acid derivatives using diboronic acid
, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Butyl bromide
Referentie
Preparation of 1,3-benzodioxole boron compounds
Dallacker, Franz; Both-Pollmann, Eva Maria; Muellners, Wilhelm, Chemiker-Zeitung, 1984, 108(9), 287-8

Productiemethode 6

Reactievoorwaarden
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He, Linhong; Pei, Heying; Zhang, Chufeng; Shao, Mingfeng; Li, Dan; et al, European Journal of Medicinal Chemistry, 2018, 145, 96-112

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine
Banwell, Martin G.; Cowden, Cameron J., Australian Journal of Chemistry, 1994, 47(12), 2235-54

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Diboronic acid Solvents: Methanol ;  3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
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Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
Referentie
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Erb, William; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Journal of Organic Chemistry, 2014, 79(21), 10568-10580

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Referentie
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Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
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Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
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Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  overnight, acidified, reflux
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Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
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Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Water
Referentie
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Referentie
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Hiroya, Kou; Itoh, Shin; Sakamoto, Takao, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Hexane ;  < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referentie
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, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
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, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden
Referentie
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Patra, Subrata ; Mosiagin, Ivan; Giri, Rahul ; Nauser, Thomas; Katayev, Dmitry, Angewandte Chemie, 2023, 62(28),

Productiemethode 20

Reactievoorwaarden
Referentie
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Quesnelle, Claude A.; Snieckus, Victor, Synthesis, 2018, 50(22), 4395-4412

(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials

(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products

(2H-1,3-benzodioxol-5-yl)boronic acid Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Ordernummer:A11107
Voorraadstatus:in Stock
Hoeveelheid:100g/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:57
Prijs ($):154.0/769.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
A11107
Zuiverheid:99%/99%
Hoeveelheid:100g/500g
Prijs ($):154.0/769.0
E-mail